molecular formula C6H3Cl2F2N B12968990 4,5-Dichloro-2-(difluoromethyl)pyridine

4,5-Dichloro-2-(difluoromethyl)pyridine

Cat. No.: B12968990
M. Wt: 197.99 g/mol
InChI Key: CJFWSUNTBXWVCH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethyl)pyridine typically involves the introduction of chlorine and difluoromethyl groups into the pyridine ring. One common method is the halogenation of 2-(difluoromethyl)pyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyridines with different functional groups.

    Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethyl)pyridine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. The presence of chlorine and fluorine atoms enhances its ability to penetrate cell membranes and bind to target molecules.

Comparison with Similar Compounds

  • 2,5-Dichloro-4-(trifluoromethyl)pyridine
  • 2,4-Dichloro-5-(difluoromethyl)pyridine
  • 3-Pyridinemethanol, 4,5-dichloro-2-(difluoromethyl)-

Comparison: 4,5-Dichloro-2-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of chlorine and difluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C6H3Cl2F2N

Molecular Weight

197.99 g/mol

IUPAC Name

4,5-dichloro-2-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Cl2F2N/c7-3-1-5(6(9)10)11-2-4(3)8/h1-2,6H

InChI Key

CJFWSUNTBXWVCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)Cl)Cl

Origin of Product

United States

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